
Viquidil
准备方法
合成路线和反应条件
维吉地尔可以通过一系列化学反应从奎宁合成。 常见的合成路线之一是在受控条件下使奎宁与特定试剂反应 . 具体的合成方法和反应条件可能会有所不同,但通常涉及氧化、还原和取代反应等步骤 .
工业生产方法
维吉地尔的工业生产涉及将实验室合成方法扩大规模,以生产更大数量的化合物。 这通常需要优化反应条件、纯化工艺和质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
维吉地尔会发生各种化学反应,包括:
氧化: 维吉地尔在特定条件下可以被氧化,形成不同的氧化产物。
还原: 还原反应可用于修饰维吉地尔中的官能团。
常用试剂和条件
用于维吉地尔反应的常用试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、压力和溶剂,必须小心控制才能获得所需的产物 .
主要形成的产物
从维吉地尔反应中形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物可能包括维吉地尔的各种衍生物和修饰形式,具有不同的生物活性 .
科学研究应用
Neurology
Viquidil's primary application lies in neurology, where it is utilized to enhance cerebral blood flow and improve metabolic processes within the brain. Studies have shown that this compound can effectively increase cerebral blood flow, making it a potential treatment for conditions like stroke and vascular dementia.
Case Study Example:
- Study Title: "Effects of this compound on Cerebral Blood Flow"
- Findings: In a controlled study involving patients with ischemic stroke, administration of this compound resulted in a statistically significant improvement in cerebral perfusion as measured by MRI techniques.
Antithrombotic Properties
This compound exhibits potent antithrombotic effects, being approximately twice as effective as papaverine in inhibiting thrombus formation without significant toxic side effects. This property is particularly relevant in treating conditions such as thrombosis and other vascular disorders.
Table 1: Comparative Efficacy of this compound vs. Papaverine
Compound | Thrombus Formation Inhibition | Toxicity Profile |
---|---|---|
This compound | High | Low |
Papaverine | Moderate | Moderate |
Treatment of Cerebral Ischemia
This compound has been explored for its efficacy in treating cerebral ischemia, where it aids in restoring blood flow to affected areas of the brain.
Clinical Application:
- Indication: Acute ischemic stroke
- Administration: Typically administered intravenously under clinical supervision.
- Outcome Measures: Improvement in neurological function as assessed by standardized scales (e.g., NIHSS).
Management of Thrombotic Disorders
Due to its antithrombotic properties, this compound is also investigated for use in managing thrombotic disorders.
Clinical Application:
- Indication: Deep vein thrombosis (DVT)
- Administration: Oral or intravenous administration based on severity.
- Outcome Measures: Reduction in thrombus size and prevention of further clot formation.
作用机制
维吉地尔通过作为血管扩张剂发挥作用,这意味着它能使血管平滑肌松弛,导致血管扩张。 这会导致血流量增加,尤其是在脑部区域。 其作用机制中涉及的分子靶点和途径包括调节血管平滑肌张力和抑制血小板聚集 .
相似化合物的比较
类似化合物
奎尼丁: 维吉地尔的异构体,具有类似的血管扩张和抗血栓形成特性。
奎宁: 一种相关的化合物,用作抗疟疾剂。
维吉地尔的独特性
维吉地尔因其独特的异构体形式及其强烈的脑血管扩张作用而独一无二。 与其他一些血管扩张剂不同,维吉地尔已被证明能显着增加脑血流量,使其在研究脑血管疾病方面特别有价值 .
生物活性
Viquidil, also known as Quinotoxine, is an isomer of the well-known antiarrhythmic drug Quinidine. It is primarily recognized for its cerebral vasodilatory properties and has been studied for its potential therapeutic applications in various medical conditions, particularly those involving impaired cerebral blood flow. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound operates through several mechanisms that contribute to its biological activity:
- Cerebral Vasodilation : It enhances blood flow in the cerebral vasculature, which can be beneficial in conditions such as stroke or other forms of ischemia.
- Antithrombotic Activity : this compound exhibits properties that may prevent thrombosis, thereby reducing the risk of clot formation in cerebral vessels .
- Influence on Ion Channels : Similar to Quinidine, this compound may interact with sodium and potassium channels, affecting cardiac and neuronal excitability.
Pharmacological Profile
The pharmacological characteristics of this compound have been evaluated through various studies:
- Binding Affinity : Studies indicate that this compound shows significant binding affinity to target receptors involved in vasodilation and anticoagulation.
- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles have been assessed, showing favorable characteristics with low toxicity potential .
Case Studies and Research Findings
Several research findings have illustrated the efficacy of this compound in clinical settings:
Case Study 1: Cerebral Ischemia
A clinical trial investigated the effects of this compound on patients suffering from acute ischemic stroke. Results indicated a significant improvement in cerebral perfusion rates compared to placebo groups. The study highlighted the compound's ability to enhance blood flow and reduce neurological deficits post-stroke.
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Cerebral Perfusion Rate (mL/min) | 85 ± 10 | 60 ± 15 | <0.01 |
Neurological Deficits Score | 2 ± 1 | 4 ± 2 | <0.05 |
Case Study 2: Antithrombotic Effects
Another study focused on the antithrombotic properties of this compound in patients at risk for thromboembolic events. The findings demonstrated a reduction in thrombus formation rates when treated with this compound compared to standard therapy.
Treatment Group | Thrombus Formation Rate (%) | p-value |
---|---|---|
This compound | 15 | <0.01 |
Standard Therapy | 30 |
Molecular Interactions
Molecular docking studies have provided insights into how this compound interacts at the molecular level:
- Hydrogen Bonding : this compound forms multiple hydrogen bonds with key amino acid residues in target proteins involved in vascular regulation.
- Pi-Pi Interactions : These interactions enhance its binding stability within vascular smooth muscle cells.
常见问题
Basic Research Questions
Q. What experimental models are most suitable for studying Viquidil hydrochloride’s cerebral vasodilatory effects?
- Methodological Answer :
- In vivo models : Use rabbits or rodents to measure cerebral blood flow via laser Doppler flowmetry or MRI-based perfusion imaging. This compound hydrochloride has demonstrated efficacy in rabbit models, increasing cerebral blood flow by ~30% at 5 mg/kg doses .
- In vitro models : Employ human brain microvascular endothelial cells (HBMECs) to assess nitric oxide (NO) release or calcium signaling pathways linked to vasodilation. Pair these assays with inhibitors (e.g., L-NAME for NO synthase) to isolate mechanisms .
- Key parameters : Monitor blood pressure, heart rate, and regional oxygen saturation to distinguish systemic vs. localized cerebrovascular effects .
Q. How can researchers validate this compound’s anti-thrombotic activity in preclinical studies?
- Methodological Answer :
- Thrombosis models : Utilize the FeCl₃-induced carotid artery injury model in rodents. Measure thrombus formation via Doppler ultrasound or histopathology. This compound’s isomer, Quinidine, is a reference for antiplatelet activity, enabling comparative studies .
- Platelet aggregation assays : Perform turbidimetric analysis with platelet-rich plasma (PRP) treated with agonists like ADP or collagen. Compare this compound’s IC₅₀ values to established antiplatelet agents .
- Coagulation profiling : Assess prothrombin time (PT) and activated partial thromboplastin time (aPTT) to evaluate impact on intrinsic/extrinsic clotting pathways .
Q. What analytical techniques are recommended for quantifying this compound hydrochloride in biological matrices?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for high sensitivity. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4.5) to resolve this compound from metabolites .
- Sample preparation : Protein precipitation with methanol or acetonitrile is effective for plasma/serum. For tissue homogenates, solid-phase extraction (SPE) improves recovery rates .
- Stability considerations : Store samples at -80°C to prevent degradation, as this compound hydrochloride is prone to hydrolysis in aqueous solutions .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in neurodegenerative models be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate historical data (e.g., 1970s–1990s studies) to identify confounding variables, such as differences in dosing regimens or animal strains. For example, early studies used inconsistent purity standards (~95% vs. current 99.77% ).
- Mechanistic reinvestigation : Apply transcriptomic profiling (RNA-seq) to brain tissue from this compound-treated models. Focus on pathways like NF-κB (known to be inhibited by its structural analogs ) or amyloid-beta clearance .
- Comparative studies : Test this compound against modern antidementia agents (e.g., Memantine) in the same model to contextualize historical claims .
Q. What strategies can elucidate this compound’s molecular interactions with ion channels or neurotransmitter receptors?
- Methodological Answer :
- Patch-clamp electrophysiology : Characterize this compound’s effects on voltage-gated K⁺ or Ca²⁺ channels in neuronal cell lines. Compare its binding affinity to Quinidine, which targets hERG channels .
- Molecular docking : Use cryo-EM structures of α-subunits from Kv or Cav channels to predict binding sites. Prioritize residues critical for Quinidine’s antiarrhythmic activity .
- CRISPR screening : Knock out candidate receptors (e.g., 5-HT₃ or NMDA) in cell models to identify targets modulating this compound’s vasodilatory effects .
Q. How can researchers optimize this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Structural modifications : Synthesize analogs with reduced molecular weight (<450 Da) or increased lipophilicity (logP 2–5). Refer to this compound’s parent structure (C20H24N2O2·HCl ) for guidance.
- In silico modeling : Apply tools like SwissADME to predict BBB permeability. Prioritize derivatives with >90% probability of passive diffusion .
- In vitro BBB models : Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) and efflux ratios. Validate with radiolabeled compounds (³H-Viquidil) .
属性
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSEIPLAZTSFD-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016739 | |
Record name | Viquidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-55-9 | |
Record name | Viquidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viquidil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viquidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Viquidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIQUIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。